molecular formula C8H14ClNO2 B13859083 (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B13859083
M. Wt: 191.65 g/mol
InChI Key: GEHZXRQNVRDLEB-RYLOHDEPSA-N
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Description

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of pyrrole derivatives Pyrrole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalysts such as iron (III) chloride or manganese complexes, which facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more economical and scalable .

Mechanism of Action

The mechanism of action of (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be compared with other pyrrole derivatives such as pyrrolidine and pyrrolizine . While these compounds share a similar core structure, they differ in their functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1

InChI Key

GEHZXRQNVRDLEB-RYLOHDEPSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O.Cl

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O.Cl

Origin of Product

United States

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